1-T-Butyl-benzoimidazole-6-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1-T-Butyl-benzoimidazole-6-carboxylic acid is C12H14N2O2 . The molecule contains a total of 31 bonds, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .Physical And Chemical Properties Analysis
1-T-Butyl-benzoimidazole-6-carboxylic acid has a melting point range of 262-266°C and a boiling point of 480.4°C at 760 mmHg. Its solubility in water is relatively low, but it is soluble in DMF and DMSO.Scientific Research Applications
Angiotensin II Receptor Antagonism
1-T-Butyl-benzoimidazole-6-carboxylic acid derivatives have been researched for their potential as angiotensin II receptor antagonists. Studies have demonstrated that certain substitutions on the benzimidazole ring, particularly at the 7-position with a carboxyl or an ester group, result in compounds that exhibit significant binding affinity and antagonistic activity against angiotensin II. These compounds have been shown to be effective in inhibiting angiotensin II-induced pressor response in animal models, indicating their potential utility in managing hypertension (Kubo et al., 1993).
Synthesis of α-Branched α-Amino Acids
The compound has been utilized in the synthesis of enantiopure α-branched α-amino acids with bulky substituents. This process involves several steps, including hydrolysis, N-benzoylation, and debenzoylation, and has been effective in producing a variety of α-amino acids with different substituents (Studer & Seebach, 1995).
Metal-Organic Frameworks
Research has shown that benzimidazole-6-carboxylic acid derivatives can be used to assemble metal-organic frameworks (MOFs). These MOFs exhibit structural diversity and luminescent properties, which are influenced by the type of benzimidazole carboxylic acid used. These properties make these MOFs potential candidates for applications in materials science (Yao, Che, & Zheng, 2008).
NMDA Receptor Antagonism
Benzimidazole derivatives have been synthesized and evaluated for their affinity to NMDA receptors. Some of these compounds have shown potent antagonistic activity against NMDA receptors, indicating potential therapeutic applications in neuroprotection and the treatment of neurological disorders (Baudy et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-tert-butylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-5-4-8(11(15)16)6-10(9)14/h4-7H,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJWGCANKYVLTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682043 |
Source
|
Record name | 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-T-Butyl-benzoimidazole-6-carboxylic acid | |
CAS RN |
1199773-33-5 |
Source
|
Record name | 1-(1,1-Dimethylethyl)-1H-benzimidazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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